molecular formula C15H16N6 B2357238 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-70-3

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2357238
CAS No.: 2380071-70-3
M. Wt: 280.335
InChI Key: BTFCTZAGORSXPF-UHFFFAOYSA-N
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Description

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a carbonitrile group and a piperazine ring linked to a methylated pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine and pyrimidine rings. One common approach is to start with a suitable pyridine derivative and introduce the piperazine and pyrimidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: : The carbonitrile group can be reduced to a primary amine.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Primary amine derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is similar to other pyridine and piperazine derivatives, but its unique structure, particularly the presence of the carbonitrile group and the methylated pyrimidinyl group, sets it apart. Similar compounds include:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • 4-Amino-5-(aminomethyl)-2-methylpyrimidine

  • 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

Properties

IUPAC Name

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-12-9-14(19-11-18-12)20-5-7-21(8-6-20)15-13(10-16)3-2-4-17-15/h2-4,9,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFCTZAGORSXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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